molecular formula C17H15BrFN5O B2439838 5-amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-18-1

5-amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2439838
CAS RN: 899981-18-1
M. Wt: 404.243
InChI Key: ZCDMHHSRMPVEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15BrFN5O and its molecular weight is 404.243. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Several studies have synthesized and evaluated the antitumor activities of triazole derivatives, showcasing their potential in inhibiting cancer cell proliferation. For instance, compounds synthesized from similar structural frameworks have been shown to inhibit the proliferation of various cancer cell lines, demonstrating the relevance of triazole derivatives in cancer research (Hao et al., 2017). Additionally, new triazole and thiadiazole derivatives have been screened for anticancer properties, with some showing in vitro anticancer activity (Bhat et al., 2004).

Antimicrobial Activities

The antimicrobial activities of triazole derivatives have been explored, with some compounds displaying moderate to good activities against test microorganisms. The synthesis of novel triazole derivatives from various ester ethoxycarbonylhydrazones and their antimicrobial screening highlight the potential of these compounds as antimicrobial agents (Bektaş et al., 2007).

Antiviral Activities

Research into the antiviral applications of triazole derivatives has yielded compounds with significant activities against bird flu influenza (H5N1). This demonstrates the potential of these compounds in developing new antiviral drugs (Hebishy et al., 2020).

Chemical Synthesis and Structural Studies

Triazole derivatives have also been studied for their chemical synthesis and structural characteristics. For example, efficient synthesis approaches have been developed for regioselective synthesis of triazole derivatives under catalyst- and solvent-free conditions, supported by theoretical studies (Moreno-Fuquen et al., 2019). These studies provide insights into the molecular conformations and intermolecular interactions of triazole compounds.

properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN5O/c1-10-2-7-13(8-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDMHHSRMPVEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.